(4-Chlorobenzyl)hydrazine dihydrochloride
Overview
Description
“(4-Chlorobenzyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1185303-65-4 . It has a molecular weight of 229.54 . The IUPAC name for this compound is 1-(4-chlorobenzyl)hydrazine dihydrochloride .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H11Cl3N2 . The average mass is 229.535 Da and the monoisotopic mass is 227.998779 Da .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Spectrophotometric Analysis
Hydrazine derivatives, including 4-chlorobenzyl hydrazine, are utilized in spectrophotometric methods for the determination of hydrazine. This application is important in boiler feed water analysis, among other areas, because of its relevance in reducing corrosion and improving water quality in industrial processes (George, Nagaraja, & Balasubramanian, 2008).
Synthesis of Heterocyclic Compounds
The reactivity of 4-chlorobenzyl hydrazine with arylaldehydes to produce corresponding hydrazones, which then cyclodehydrate to form oxadiazolines, showcases its utility in synthesizing complex organic molecules with potential applications in drug development and material science (Bi Xiu-cheng, 2006).
Chromophoric Analysis
In chromatography, derivatives of hydrazines are used for the analysis of reducing sugars through the formation of chromophoric hydrazones. This method is vital for quantifying sugars in glycoproteins, thus contributing to biochemical and medical research (Muramoto, Goto, & Kamiya, 1987).
Microwave-Assisted Organic Synthesis
The use of hydrazine dihydrochloride in the accelerated synthesis of 4-amino-1,2,4-triazoles under microwave irradiation exemplifies its role in improving the efficiency of synthetic processes. This approach is beneficial for the rapid synthesis of compounds with potential applications in pharmaceuticals and agrochemicals (Bentiss, Lagrenée, & Barbry, 2000).
Environmental Monitoring
Hydrazine and its derivatives, including 4-chlorobenzyl hydrazine, are monitored due to their potential as water pollutants. Methods have been developed for the sensitive and selective determination of hydrazine in aqueous solutions, contributing to environmental safety and public health (Tahernejad-Javazmi et al., 2018).
Safety and Hazards
Mechanism of Action
In the field of medicine, some hydrazine derivatives have been found to possess biological activity and are used as pharmaceuticals . For example, they can serve as precursors for the synthesis of various heterocyclic compounds . These heterocyclic compounds are often biologically active and can interact with various targets in the body, leading to therapeutic effects .
Properties
IUPAC Name |
(4-chlorophenyl)methylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-7-3-1-6(2-4-7)5-10-9;;/h1-4,10H,5,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQORAWUVXYYPLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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